Triisobutylaluminum
Overview
Description
Triisobutylaluminum, a chemical compound with significant research interest, exhibits a variety of unique chemical properties and reactions.
It acts as a reactive cation that transforms other reactive cations in solutions containing methylaluminoxane and specific zirconocene catalysts (Babushkin & Brintzinger, 2007). It is an aluminum alkyl used in the chemical vapor deposition of aluminum films, resulting in films with specific resistivities (Green, Levy, Nuzzo, & Coleman, 1984). In the presence of formaldehyde and acetaldehyde, it can produce an elastic copolymer that remains stable above 300°C and is resistant to dissolution in organic solvents (Mark & Ogata, 1963).
This compound serves as a reductant for secondary phosphine oxides and facilitates their reduction at moderate temperatures (Busacca et al., 2005). It is also notable for its use as a precursor in combining aluminum thin films by metal-organic chemical vapor deposition (MO-CVD) in various industrial processes (Găluşcă et al., 2018).
This compound plays a role as a co-catalyst in the polymerization of 1,3-butadiene, leading to polymers with a high cis-1,4 structure content (López et al., 2017). This compound demonstrates significant reactivity towards silica surfaces and has been observed to have larger and more complex molecular structures compared to other aluminum alkyls, like triethyl or trimethylaluminum (Kermagoret et al., 2013).
Scientific Research Applications
Polymerization Catalyst: TIBA is crucial in the polymerization of isoprene, where it helps control chain growth and improve the molecular characteristics of the final product (Miftakhov et al., 2021). Similarly, TIBA is used with rare earth compounds to effectively polymerize 1-alkynes, producing high molecular weight polymers with high cis content (Shen & Farona, 1983).
Reduction of Phosphine Oxides: As a reductant, TIBA has been shown to be effective for the rapid, efficient reduction of secondary phosphine oxides at low temperatures (Busacca et al., 2005).
Catalyst Modification: TIBA-activated ansa-zirconocene catalysts can produce unstable zirconocene hydrides, which are important in catalysis (Babushkin & Brintzinger, 2007).
Polymer Preparation: It enables the fast, semi-crystalline preparation of 3,4-polyisoprenes in aliphatic solvents (Hsu & Halasa, 1994).
Study of Organometallic Compounds: TIBA is used to understand the electronic shifts within organometallic compounds, impacting the broader field of organometallic chemistry (Seymen et al., 2021).
Characterization of Aluminoxanes: TIBA plays a role in the characterization of isobutylaluminoxanes through controlled hydrolysis and electrospray ionization mass spectrometry (Henderson et al., 2013).
Anionic Polymerization of Ethylene Oxide: TIBA acts as an efficient initiator and activating agent for the polymerization of ethylene oxide (Cheng et al., 2010).
Chemical Vapor Deposition: It is used in chemical vapor deposition processes for the growth of aluminum films (Mantell, 1991).
Electronics Manufacturing: TIBA has been utilized in the production of highly conductive aluminum wires on silicon substrates (Lee & Allen, 1991).
Mechanism of Action
Carbonium Ion Rearrangement: Triisobutylaluminum is involved in carbonium ion rearrangements, as evidenced in reactions with 1,3,3-trimethylcyclopropene. This supports the mechanism of carbalumination of alkenes proposed by Eisch (Richey, Kubala, & Smith, 1981).
Catalytic Transformation: It reacts with methylaluminoxane to induce conversion of cationic trimethylaluminum adducts to unstable species, facilitating transformations of reactive cations (Babushkin & Brintzinger, 2007).
Steric Effects in Dimer Formation: The formation of the dimeric molecule involves large steric effects, influencing the bond lengths and rotational restriction of the molecule (Smith, 1970).
Reactivity with Aliphatic Alkynes: It reacts with aliphatic 1-alkynes to produce products through metallation, reduction, and carbalumination processes after hydrolysis (Lardicci, Caporusso, & Giacomelli, 1974).
Surface Selectivity in Pyrolysis: Surface selectivity in its pyrolysis is influenced by the energy of promoting an electron to the empty p-orbital on aluminum, affecting the reaction with different surfaces (Higashi, Raghavachari, & Steigerwald, 1990).
Reduction of Secondary Phosphine Oxides: It is an effective reductant for secondary phosphine oxides, reducing them efficiently at moderate temperatures (Busacca et al., 2005).
Reaction with Silica: this compound reacts with silica to yield different aluminum sites, indicating complex surface interactions (Kermagoret et al., 2013).
β-Hydride Elimination Reactions: In vapor deposition processes, it decomposes on aluminum surfaces above 470 K through β-hydride elimination reactions (Bent, Nuzzo, & Dubois, 1989).
Polymerization Initiator: It acts as an efficient initiator for ethylene oxide polymerization, significantly activating the monomer (Cheng, Fan, Tian, Liu, & Liu, 2010).
Polarization Effects: Unobserved electron shifts within the isobutyl group lead to polarization effects, impacting the chemical behavior of the compound (Seymen et al., 2021)
Catalyst in Polymerization: It plays a significant role in the polymerization process. In the polymerization of isoprene, TIBA limits the growth of polymer chains (Miftakhov et al., 2021).
Chemical Vapor Deposition: TIBA is involved in chemical vapor deposition processes where its adsorption on a surface and decomposition by ultraviolet laser irradiation or x-rays leads to the selective growth of aluminum films (Mantell, 1991).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In biochemical research, used to catalyze the polymerization of diene compounds(Biktagirov, 2019). It also modifies methylaluminoxane-activated ansa-zirconocene catalysts (Babushkin & Brintzinger, 2007). Additionally, its reactivity towards silica surfaces compared to other aluminum alkyls like triethyl or trimethylaluminum has been a subject of study, indicating its potential in material science applications (Kermagoret et al., 2013).
Advantages and Limitations for Lab Experiments
Advantages
Catalytic Efficiency: Triisobutylaluminum is effective in modifying methylaluminoxane-activated ansa-zirconocene catalysts, facilitating the release of isobutene and formation of zirconocene hydrides. This demonstrates its utility as a catalyst in chemical reactions (Babushkin & Brintzinger, 2007).
Selective Deposition: It is suitable as an aluminum source for molecular beam epitaxy due to its large optical absorption coefficient and selective deposition capabilities, useful in materials science research (Tokumitsu et al., 1987).
Synthesis Applications: this compound is effective in synthesizing compounds like thiazolines from carboxylic esters, showcasing its utility in organic synthesis (Busacca, Dong, & Spinelli, 1996).
Polymerization Initiator: It acts as an efficient initiator for ethylene oxide polymerization, demonstrating its role in polymer science (Cheng, Fan, Tian, Liu, & Liu, 2010).
Limitations
Reactivity Challenges: While this compound is more reactive towards certain surfaces like silica, this can also lead to challenges in controlling reactions and ensuring selectivity in complex experimental setups (Kermagoret et al., 2013).
Temperature Sensitivity: Its decomposition on aluminum surfaces above 470 K can be a limiting factor, especially in high-temperature applications, requiring careful temperature control (Bent, Nuzzo, & Dubois, 1989).
Dimer Formation: In the gas phase and non-polar solvents, this compound predominantly exists as a dimer, which could affect its reactivity and effectiveness in certain reactions (Pankratyev, 2017).
Handling Complexity: Due to its reactivity and potential for complex interactions with other compounds, handling and using this compound in lab experiments may require advanced techniques and precautions to ensure safety and desired outcomes.
Future Directions
Laser Patterning and Deposition: Exploring direct write laser patterning of highly conductive aluminum from Triisobutylaluminum presents a promising avenue. This method can be pivotal in fabricating intricate and miniaturized electronic components (Lee & Allen, 1991).
Organometallic Chemistry: Further research into its reactivity with aliphatic 1-alkynes, leading to metallation, reduction, and carbalumination processes, could provide deeper insights into organometallic reactions and synthesis (Lardicci, Caporusso, & Giacomelli, 1974).
Catalyst Modification: Investigating its role in modifying methylaluminoxane-activated ansa-zirconocene catalysts could enhance our understanding of catalyst behavior and design (Babushkin & Brintzinger, 2007).
Polymerization Research: Further research in its use as an initiator for polymerization reactions, particularly in the context of ethylene oxide polymerization, could lead to developments in polymer science and engineering (Cheng, Fan, Tian, Liu, & Liu, 2010).
Enhancing Molecular Beam Epitaxy: Its use as an aluminum source for metalorganic molecular beam epitaxy (MOMBE) could be expanded, especially in enhancing the growth rate of compounds like AlAs (Tokumitsu et al., 1987).
Surface Chemistry and Reactions: Investigating its decomposition on aluminum surfaces and its interaction with different surfaces could provide valuable insights into surface chemistry and materials science (Bent, Nuzzo, & Dubois, 1989).
Mass Spectrometry and Analytical Chemistry: Utilizing its surprisingly simple electrospray ionization mass spectra for analyzing aluminoxanes could advance the field of analytical chemistry (Henderson et al., 2013).
Fabrication of Electronic Devices: The patterning of aluminum growth via laser-activated chemical vapor deposition demonstrates potential for practical applications in fabricating electronic devices, such as rectifying contacts on semiconductors (Higashi & Fleming, 1986).
Properties
IUPAC Name |
tris(2-methylpropyl)alumane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.Al/c3*1-4(2)3;/h3*4H,1H2,2-3H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCULRUJILOGHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Al](CC(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Al | |
Record name | TRIISOBUTYL ALUMINUM | |
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DSSTOX Substance ID |
DTXSID0026670 | |
Record name | Triisobutylaluminum | |
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Molecular Weight |
198.32 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Triisobutyl aluminum appears as a colorless liquid., Liquid, Colorless liquid; [HSDB] | |
Record name | TRIISOBUTYL ALUMINUM | |
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Record name | Aluminum, tris(2-methylpropyl)- | |
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Boiling Point |
414 °F at 760 mmHg (USCG, 1999), 86 °C @ 10 mm Hg, Boiling point: 114 °C at 30 mmHg., Boiling point: 212 °C at 1 atm. | |
Record name | TRIISOBUTYL ALUMINUM | |
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Flash Point |
-23 °C (closed cup) | |
Record name | TRIISOBUTYLALUMINUM | |
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Density |
0.788 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.781 @ 25 °C | |
Record name | TRIISOBUTYL ALUMINUM | |
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Vapor Pressure |
0.13 [mmHg], 1 mm Hg @ 47 °C | |
Record name | Triisobutylaluminum | |
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Color/Form |
CLEAR COLORLESS LIQUID, Colorless liquid | |
CAS No. |
100-99-2 | |
Record name | TRIISOBUTYL ALUMINUM | |
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Record name | TRIISOBUTYLALUMINUM | |
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Melting Point |
33.8 °F (USCG, 1999), -5.6 °C (freezing point) | |
Record name | TRIISOBUTYL ALUMINUM | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TIBA?
A1: TIBA's molecular formula is Al(C4H9)3, and its molecular weight is 198.30 g/mol.
Q2: What is the structure of TIBA and how does it influence its reactivity?
A2: TIBA exists primarily as a dimer in solution and in the solid state. [] This dimeric structure features a bridging methyl group and terminal isobutyl groups, contributing to its relatively high reactivity compared to other trialkylaluminum compounds. [] Notably, the bulky isobutyl groups in TIBA lead to increased reactivity towards silica surfaces compared to triethylaluminum or trimethylaluminum, resulting in a greater variety of Al sites on the silica surface. []
Q3: Does TIBA exhibit any unique structural features?
A3: Yes, high-resolution X-ray diffraction data revealed unexpected structural features in TIBA, indicating the presence of previously unnoticed polarization effects. Multipole refinement and topological analysis using Bader's quantum theory of atoms in molecules, supported by electron localization function calculations, showed electron shifts within the isobutyl group. The impact of this electron shift depends on whether the isobutyl substituent is connected by a directional (σ) or a multicenter (μ) bond to the aluminum atom. []
Q4: What are the main catalytic applications of TIBA?
A4: TIBA is widely employed as a cocatalyst in Ziegler-Natta and metallocene-catalyzed olefin polymerization reactions. [, , , , ] It serves as an alkylating agent, generating active cationic metallocene species essential for polymerization initiation and chain propagation. []
Q5: Can you elaborate on the role of TIBA in propylene oxide polymerization?
A5: TIBA plays a crucial role in accelerating the anionic polymerization of propylene oxide (POx) by forming complexes with both the anionic initiator and the monomer. This strategy allows for fast and controlled polymerization of POx, producing poly(propylene oxide) with controlled molecular weight and narrow polydispersity. [, ]
Q6: How does TIBA influence the microstructure of polybutadiene produced by neodymium-based catalysts?
A6: TIBA, along with ethylaluminum sesquichloride, acts as a crucial component in the ternary neodymium versatate (NdV) catalyst system for 1,3-butadiene polymerization. [] The choice between TIBA and diisobutylaluminum hydride (DIBAH) as the aluminum alkyl component significantly influences the polymerization kinetics, molar mass control, and microstructure of the resulting polybutadiene. []
Q7: Are there any other noteworthy applications of TIBA in organic synthesis?
A7: Beyond polymerization, TIBA is utilized in various organic reactions. For instance, it facilitates the reductive rearrangement of carbohydrate-based vinyl acetals to form highly functionalized cyclohexanes. [] It also promotes the cyclopropanation of non-activated alkenes in dibromomethane when paired with catalysts like FeCl3, CuI salts, CpTiCl3, and [CpFe(CO)2]2. []
Q8: How does TIBA interact with silica surfaces in chemical vapor deposition (CVD)?
A8: In aluminum CVD using TIBA, oxygen present on silicon surfaces, often in the form of oxide, hinders the nucleation rate. This is attributed to the reaction of adsorbed TIBA with oxygen, creating a layer of oxidized organometallic species. This layer obstructs active sites, hindering further deposition. [] Conversely, on oxide-free surfaces, TIBA decomposition proceeds smoothly, releasing aluminum that contributes to island nucleation and subsequent film growth. This selective inhibition by oxide layers forms the basis for selected area CVD using TIBA. []
Q9: How does TIBA activate metallocene catalysts?
A9: TIBA acts as a pre-alkylating agent, converting dichloro-zirconocene into cationic zirconocene species through alkylation. [] These cationic species are highly reactive and initiate the polymerization of olefins like ethylene. []
Q10: Can you describe the mechanism of TIBA's role in the polymerization of styrene oxide?
A10: In the presence of water, TIBA catalyzes the polymerization of styrene oxide through a two-step process. Initially, a rapid reaction forms a trimer, followed by a slower reaction yielding higher molecular weight polymers. [] The kinetics of this polymerization are influenced by the concentrations of monomer, TIBA, and water. []
Q11: What is the stability of TIBA?
A11: TIBA is highly air and moisture sensitive, igniting spontaneously upon exposure to air. [] Therefore, it requires handling under inert atmosphere conditions using techniques like Schlenk line or glovebox.
Q12: How does the Al/Ti ratio affect the performance of TIBA-containing catalysts?
A12: The aluminum-to-titanium (Al/Ti) ratio in TIBA-titanium tetrachloride catalyst systems significantly impacts the catalytic activity and properties of the resulting polymers. Studies on butadiene polymerization reveal that the optimal Al/Ti ratio for maximum reactivity increases as the electronegativity of ligands attached to titanium decreases. []
Q13: How does the presence of TIBA impact the performance of zirconocene catalysts?
A13: In zirconocene-based olefin polymerization catalysts, TIBA plays a crucial role in influencing the catalyst's activity and the properties of the resulting polymers. The Al/Zr ratio, reaction temperature, and pressure are crucial factors that can be adjusted to fine-tune the catalytic performance and the characteristics of the produced polymers. [, ]
Q14: Have computational methods been applied to study TIBA and its reactions?
A14: Yes, computational chemistry methods, including Density Functional Theory (DFT) calculations, have been employed to study the mechanisms of TIBA-mediated reactions, such as the copolymerization of aryl isocyanates and epoxides. [] These calculations provide insights into the reaction pathways and the structure-activity relationships of involved species.
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